An In-depth Technical Guide to 4-Ethoxycarbonylphenylboronic Acid
An In-depth Technical Guide to 4-Ethoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethoxycarbonylphenylboronic acid, a key building block in modern organic synthesis and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application in cross-coupling reactions, and illustrates its role in the development of biologically active compounds.
Core Properties and Identification
4-Ethoxycarbonylphenylboronic acid, a white to off-white crystalline powder, is an organoboron compound widely utilized in synthetic chemistry.[1] Its structure, featuring both a boronic acid and an ethoxycarbonyl group, makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 4334-88-7 |
| Molecular Formula | C9H11BO4[2] |
| IUPAC Name | [4-(ethoxycarbonyl)phenyl]boronic acid |
| Synonyms | 4-(Ethoxycarbonyl)benzeneboronic acid, 4-Carboethoxybenzeneboronic acid, Ethyl 4-boronobenzoate[1] |
| InChI Key | ZLNFACCFYUFTLD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)c1ccc(cc1)B(O)O |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 193.99 g/mol [2] |
| Melting Point | 135 °C (decomposes) |
| Appearance | White to off-white powder or crystals |
| Solubility | Soluble in polar organic solvents |
Experimental Protocols
Synthesis of 4-Ethoxycarbonylphenylboronic Acid
This protocol describes the synthesis of 4-Ethoxycarbonylphenylboronic acid from 4-carboxyphenylboronic acid via Fischer esterification.
Materials:
-
4-Carboxyphenylboronic acid
-
Anhydrous ethanol (B145695)
-
Hydrochloric acid (HCl)
-
100 mL three-necked round-bottomed flask
-
Condenser
-
Thermometer
-
Stirrer
-
Heating mantle
Procedure:
-
In a 100 mL three-necked round-bottomed flask equipped with a condenser, thermometer, and stirrer, dissolve 4-carboxyphenylboronic acid (e.g., 350 mg, 2.109 mmol) in anhydrous ethanol (10 mL).[3]
-
Prepare a mixed ethanol/HCl solution (10 mL) with a pH of approximately 3.0 and add it to the reaction mixture.[3]
-
Heat the mixture to 70°C and allow it to reflux for 1 hour.[3]
-
After the reaction is complete, cool the mixture to room temperature and continue stirring overnight.[3]
-
Concentrate the reaction mixture under reduced pressure.[3]
-
Dissolve the resulting concentrate in ethyl acetate (B1210297) and wash with water.[3]
-
Dry the organic layer with potassium carbonate, filter, and concentrate under reduced pressure to yield the final product as a white solid.[3]
Purification (Optional):
For higher purity, the crude product can be purified using silica (B1680970) gel chromatography with a hexane:ethyl acetate eluent, followed by reversed-phase column chromatography.[3]
Application in Suzuki-Miyaura Cross-Coupling Reaction
4-Ethoxycarbonylphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[4] Below is a general protocol for the coupling of an aryl halide with 4-Ethoxycarbonylphenylboronic acid.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
4-Ethoxycarbonylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Na2CO3, or K3PO4)
-
Solvent (e.g., toluene, dioxane, or DMF)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv.), 4-Ethoxycarbonylphenylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the chosen solvent to the mixture.
-
Degas the mixture by bubbling an inert gas (nitrogen or argon) through it for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 equiv.) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (usually 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through celite to remove the catalyst.
-
The filtrate can then be subjected to a standard aqueous workup, followed by extraction with an organic solvent.
-
The combined organic layers are dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Role in Drug Discovery and Development
While 4-Ethoxycarbonylphenylboronic acid is not typically a pharmacologically active agent itself, it serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.[4] Its utility in Suzuki-Miyaura coupling allows for the efficient construction of biaryl structures, which are common motifs in many approved drugs.[5][6]
The boronic acid functional group has seen increasing use in drug design, with several FDA-approved boronic acid-containing drugs now on the market.[7] The incorporation of boron can enhance potency and improve the pharmacokinetic profile of drug candidates.[7]
Below is a conceptual workflow illustrating how 4-Ethoxycarbonylphenylboronic acid can be utilized in a drug discovery program.
Caption: Conceptual workflow from starting material to biological target.
In this workflow, 4-Ethoxycarbonylphenylboronic acid is used in a Suzuki-Miyaura coupling reaction to generate a biaryl intermediate. This intermediate then undergoes further chemical modifications to produce a final drug candidate. This candidate is designed to interact with a specific biological target, thereby modulating a signaling pathway implicated in a disease state.
Conclusion
4-Ethoxycarbonylphenylboronic acid is a valuable and versatile reagent for researchers and professionals in organic synthesis and drug development. Its well-defined properties and reactivity in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an indispensable tool for the construction of complex molecular architectures, including those with significant therapeutic potential.
References
- 1. CAS 4334-88-7: 4-(Ethoxycarbonyl)phenylboronic acid [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 4-Ethoxycarbonylphenylboronic acid | 4334-88-7 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
